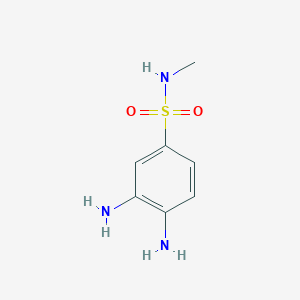

3,4-diamino-N-methylbenzenesulfonamide

Description

Contextualization of Substituted Benzenesulfonamide (B165840) Scaffolds in Organic Chemistry

The benzenesulfonamide scaffold is a prominent structural motif in the field of medicinal chemistry and organic synthesis. nih.gov These compounds are characterized by a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂). The versatility of this scaffold lies in the ability to introduce a wide array of substituents at various positions on the benzene ring and the sulfonamide nitrogen, leading to a vast library of derivatives with diverse physicochemical properties and biological activities. nih.gov

Substituted benzenesulfonamides are known to exhibit a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov Their mechanism of action often involves the inhibition of specific enzymes, where the sulfonamide group can act as a zinc-binding group in metalloenzymes. ktu.edu The modular nature of the benzenesulfonamide scaffold allows for systematic structure-activity relationship (SAR) studies, enabling chemists to fine-tune the properties of these molecules to achieve desired therapeutic effects. The synthesis of these derivatives is typically achieved through the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. researchgate.net

Overview of Research Trajectories for Aromatic Diamine-Sulfonamide Systems

Aromatic diamine-sulfonamide systems, which feature two amino groups on the aromatic ring of a sulfonamide, are a specific subclass of substituted benzenesulfonamides. The presence of the diamino functionality introduces unique chemical properties and potential for further chemical modifications. These compounds can serve as versatile building blocks in the synthesis of more complex molecules, including heterocyclic compounds and polymers.

Research into aromatic diamine-sulfonamide systems often explores their potential as precursors in the synthesis of biologically active molecules. The amino groups can be readily transformed into a variety of other functional groups, allowing for the construction of diverse molecular architectures. Furthermore, the electronic properties of the aromatic ring are significantly influenced by the two amino groups, which can in turn affect the reactivity and biological activity of the entire molecule. While specific research on 3,4-diamino-N-methylbenzenesulfonamide is not available, the broader class of aromatic diamine-sulfonamides continues to be an area of interest for synthetic and medicinal chemists.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diamino-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDDNUWDHVVUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281669 | |

| Record name | 3,4-Diamino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125106-42-5 | |

| Record name | 3,4-Diamino-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125106-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diamino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Diamino N Methylbenzenesulfonamide and Its Analogs

General Strategies for Arylsulfonamide Synthesis

The construction of the arylsulfonamide linkage is most traditionally achieved through the reaction of an arylsulfonyl chloride with a primary or secondary amine. nih.govijarsct.co.in This method is robust and widely applicable. However, the primary challenge often lies not in the sulfonamide bond formation itself, but in the synthesis of the requisite arylsulfonyl chloride precursor. nih.gov

Two classical methods dominate the synthesis of arylsulfonyl chlorides:

Electrophilic Aromatic Substitution (EAS): This approach typically involves the direct chlorosulfonylation of an aromatic ring using chlorosulfonic acid. A significant limitation of this method is the use of highly acidic conditions, which restricts the scope to substrates lacking acid-sensitive functional groups. Furthermore, the regioselectivity is dictated by the electronic properties of the substituents already present on the arene, which may not lead to the desired isomer. nih.gov

Oxidative Chlorination: This involves the oxidation of organosulfur compounds, such as thiols or disulfides, in the presence of a chlorine source. Traditional methods often employ hazardous reagents like aqueous chlorine, while even milder conditions require the pre-formation of a carbon-sulfur bond. nih.gov

To overcome the limitations of these classical routes, modern synthetic chemistry has introduced transition-metal-catalyzed approaches. Palladium-catalyzed methods, for example, allow for the cross-coupling of arylboronic acids with a sulfur dioxide surrogate, followed by chlorination and amination. nih.gov These newer techniques offer milder reaction conditions, broader functional group tolerance, and more convergent synthetic pathways. nih.govtandfonline.com Copper-catalyzed cross-coupling reactions have also emerged as effective methods for forming the C-N bond between an aryl halide and a sulfonamide. tandfonline.com

Targeted Synthetic Pathways to 3,4-Diamino-N-methylbenzenesulfonamide

The synthesis of this compound presents a unique challenge due to the presence of two nucleophilic amino groups, which can be sensitive to the conditions used in classical sulfonamide synthesis. Therefore, both direct and indirect strategies, often employing protecting groups, are considered to achieve the target molecule with high purity.

A direct synthesis would conceptually involve the reaction of 3,4-diaminobenzenesulfonyl chloride with methylamine (B109427). However, the stability of the 3,4-diaminobenzenesulfonyl chloride intermediate is a major concern. The free amino groups can react intermolecularly or interfere with the chlorosulfonylation step.

An alternative direct approach is a Sandmeyer-type reaction starting from 3,4-diaminoaniline (a triamine). organic-chemistry.orgnih.gov Diazotization of one amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst could generate the sulfonyl chloride, which can then be reacted in situ with methylamine. organic-chemistry.org

Table 1: Potential Direct Synthetic Reactions

| Starting Material | Key Reagents | Intermediate | Final Step | Key Challenge |

|---|---|---|---|---|

| 3,4-Diaminobenzene | 1. Chlorosulfonic Acid | 3,4-Diaminobenzenesulfonyl chloride | Reaction with Methylamine | Instability and side reactions of the intermediate due to free amino groups. |

| 3,4-Diaminoaniline | 1. NaNO₂, HCl 2. SO₂, CuCl | 3,4-Diaminobenzenesulfonyl chloride | Reaction with Methylamine | Selective diazotization and control of the highly reactive intermediates. |

Optimization of these routes would focus on low-temperature conditions to manage the reactivity of intermediates, the choice of a suitable base to scavenge HCl produced during amination without promoting side reactions, and potentially performing the final amination step in situ to avoid isolation of the unstable sulfonyl chloride. organic-chemistry.org

Indirect routes, which utilize precursors with protected or masked amino groups, are generally more reliable for achieving high purity. A common and effective strategy is to introduce the amino groups in the final step by reducing nitro groups. This approach avoids the complications associated with carrying reactive amines through the synthesis.

A plausible and high-yielding pathway begins with a precursor like 3-nitro-4-chlorobenzenesulfonyl chloride. The synthesis proceeds through the following steps:

Sulfonamide Formation: The sulfonyl chloride is first reacted with methylamine in a suitable solvent to form 3-nitro-4-chloro-N-methylbenzenesulfonamide. This reaction is typically straightforward.

Nucleophilic Aromatic Substitution: The chlorine atom is then displaced by an amino group through ammonolysis (reaction with ammonia (B1221849) at elevated temperature and pressure), yielding 4-amino-3-nitro-N-methylbenzenesulfonamide. google.com

Reduction of the Nitro Group: The final and critical step is the reduction of the remaining nitro group to an amine. This transformation is most commonly achieved through catalytic hydrogenation. google.comgoogle.com

This multi-step approach ensures high purity by building the molecule in a controlled sequence where sensitive functional groups are introduced at the end of the synthesis.

Catalysis plays a pivotal role in the synthesis of this compound, particularly in indirect routes. The reduction of the nitro group in the 4-amino-3-nitro-N-methylbenzenesulfonamide intermediate is a key catalytic transformation.

Commonly used catalytic systems for this hydrogenation include:

Palladium on Carbon (Pd/C): A highly efficient and widely used catalyst for nitro group reductions, typically using hydrogen gas in a solvent like ethanol (B145695) or methanol. google.com

Raney Nickel (Raney Ni): Another effective catalyst for hydrogenation, often used under similar conditions to Pd/C. google.com

The reaction is performed under a hydrogen atmosphere, and the conditions (pressure, temperature) can be optimized to ensure complete conversion without affecting other functional groups. google.comgoogle.com This catalytic step is favored for its high yield, clean conversion, and the ease of removing the catalyst by filtration, which simplifies product purification. google.com

Table 2: Catalysts for Nitro Group Reduction

| Catalyst | Reducing Agent | Typical Solvent | Advantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol, Ethanol | High efficiency, clean reaction, easy catalyst removal. |

| Raney Nickel | H₂ gas | Methanol, Ethanol | Cost-effective, high activity. |

| Tin(II) Chloride (SnCl₂) | (Stoichiometric) | Ethanol, Ethyl Acetate | Useful for lab-scale synthesis, avoids high-pressure equipment. |

Synthesis of Related Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships in drug discovery and materials science. These syntheses often leverage the reactivity of the diamine and sulfonamide moieties.

The two primary amino groups on the aromatic ring are the main sites for derivatization. These groups can undergo a variety of chemical transformations to produce a diverse library of analogs.

Key derivatization strategies include:

Acylation: The amino groups can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

Schiff Base Formation: Condensation with various aldehydes or ketones yields imine (Schiff base) derivatives. impactfactor.org This reaction is often reversible and can be used for dynamic combinatorial chemistry.

Alkylation: The amino groups can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Cyclization: The vicinal diamine arrangement is a precursor for the synthesis of heterocyclic systems, such as benzimidazoles, through condensation with carboxylic acids or their derivatives.

The sulfonamide nitrogen can also be functionalized, for instance, through alkylation under specific basic conditions, although this is generally more difficult than modifying the aromatic amino groups. These functionalization strategies allow for systematic modification of the molecule's steric and electronic properties. researchgate.netresearchgate.net

2 Multi-component Reaction Pathways for Compound Generation

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govnih.gov This approach offers significant advantages over traditional linear syntheses, including increased efficiency, atom economy, and reduced waste generation. nih.govresearchgate.net In the context of sulfonamide synthesis, MCRs provide a convergent and versatile platform for generating diverse libraries of benzenesulfonamide (B165840) analogs, which are crucial scaffolds in medicinal chemistry. acs.orgnih.gov

Isocyanide-Based Multicomponent Reactions

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent in the synthesis of peptide-like structures and other complex amides. mdpi.comnih.gov These reactions are highly valued for their ability to introduce significant molecular diversity in a single step.

The Ugi four-component reaction (Ugi-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov The reaction proceeds through the formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid. This activated iminium ion reacts with the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final product. nih.gov This methodology has been adapted for the synthesis of complex sulfonamide-containing molecules. For instance, a tandem N-sulfonylation/Ugi four-component reaction strategy has been developed to produce pseudopeptides connected to a sulfonamide scaffold. researchgate.netrsc.org In this approach, the carboxylic acid component required for the Ugi reaction is generated in situ from the N-sulfonylation of glycine (B1666218) with a sulfonyl chloride, streamlining the entire process. researchgate.netrsc.org

The Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxyamide. nih.govnih.gov While less utilized than the Ugi reaction for sulfonamide synthesis, its principles contribute to the broader field of isocyanide-based MCRs.

Another notable isocyanide-based MCR involves the three-component reaction of a zwitterion, generated from dialkyl acetylenedicarboxylate (B1228247) and an isocyanide, with a sulfonamide. rsc.org This approach, performed in water, yields ketenimine sulfonamide derivatives, which are valuable intermediates for generating further compound libraries. acs.orgrsc.org

| Reaction Type | Components | Product Type | Key Features |

|---|---|---|---|

| Tandem N-sulfonylation/Ugi-4CR researchgate.netrsc.org | Sulfonyl chloride, Glycine, Benzylamine, Benzaldehyde, Isocyanide | Pseudopeptide-sulfonamide conjugate | One-pot, five-component reaction; In situ generation of the carboxylic acid component. |

| Isocyanide/Sulfonamide/Zwitterion Reaction rsc.org | Dialkyl acetylenedicarboxylate, Isocyanide, Sulfonamide | Ketenimine sulfonamide | Environmentally benign (performed in water); No catalyst required. |

Copper-Catalyzed and Light-Induced Multicomponent Reactions

Recent advancements in MCRs for sulfonamide synthesis have focused on developing more sustainable and novel catalytic systems. A copper-catalyzed, one-pot synthesis has been described using triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) (Na₂S₂O₅) as a source of sulfur dioxide. researchgate.netua.es This method is advantageous for its high atom economy and the use of a deep eutectic solvent (DES) as a green reaction medium, avoiding volatile organic compounds. researchgate.netua.es The process is chemoselective, insensitive to air and moisture, and allows for easy removal of bismuth by-products by precipitation. ua.es

| Reactant 1 (Aryl Source) | Reactant 2 (Amine Source) | SO₂ Source | Catalyst/Solvent | Reaction Conditions |

|---|---|---|---|---|

| Triarylbismuthine (Ar₃Bi) | Nitro compound | Sodium metabisulfite (Na₂S₂O₅) | CuCl / Deep Eutectic Solvent (DES) | 80 °C, 24 h ua.es |

Furthermore, a dual copper and visible light-catalyzed method has been developed for the S(O)₂–N coupling between arylsulfinic acids and aryl azides. nih.gov This redox-neutral reaction proceeds under mild conditions at room temperature, utilizing a photocatalyst like Ir(ppy)₃ in conjunction with a copper salt (CuCN). The proposed mechanism involves the generation of a sulfonyl radical and a triplet nitrene intermediate, which couple to form the benzenesulfonamide derivative. This approach represents a green and economical pathway for constructing structurally diverse sulfonamides. nih.gov

Other Novel Multi-component Strategies

The versatility of MCRs extends to other innovative strategies for synthesizing sulfonamide-related structures. A one-pot, three-component reaction for preparing sulfonyl amidines has been developed using a sulfonyl azide, methyl propiolate, and a secondary cyclic amine. openaccesspub.org This reaction proceeds efficiently at room temperature without the need for a solvent or catalyst, highlighting its simplicity and environmentally friendly nature. openaccesspub.org Such methods, which rapidly generate complex and diverse molecular scaffolds, are invaluable in the exploration of new chemical space for drug discovery and development. researchgate.netrsc.org

Structural Characterization and Spectroscopic Analysis of 3,4 Diamino N Methylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of 3,4-diamino-N-methylbenzenesulfonamide is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the N-methyl protons. The aromatic region would likely display a complex splitting pattern due to the trisubstituted benzene (B151609) ring. The chemical shifts (δ) are influenced by the electron-donating nature of the amino groups and the electron-withdrawing nature of the sulfonamide group.

The two amino groups (-NH₂) would give rise to broad singlets, and their chemical shifts can vary depending on the solvent and concentration. The N-methyl group (-NHCH₃) would likely appear as a doublet if coupled to the adjacent NH proton, or as a singlet if decoupling occurs or if the proton exchange is rapid. The proton on the sulfonamide nitrogen would likely be a broad signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| -NH₂ | 3.5 - 5.0 | Broad Singlet |

| -SO₂NH- | 5.0 - 6.0 | Broad Singlet |

| -CH₃ | 2.5 - 3.0 | Doublet or Singlet |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in this compound. The spectrum would show six distinct signals for the aromatic carbons and one signal for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbons bearing the amino groups (C3 and C4) are expected to be shielded (appear at lower ppm values) compared to the unsubstituted benzene carbons, while the carbon attached to the sulfonamide group (C1) would be deshielded (appear at a higher ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-SO₂ | 140 - 150 |

| C-NH₂ | 130 - 145 |

| Aromatic CH | 110 - 130 |

| -CH₃ | 25 - 35 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Advanced NMR Techniques for Structural Elucidation

To definitively assign the proton and carbon signals, advanced NMR techniques would be employed.

Correlation Spectroscopy (COSY): This 2D NMR technique would reveal the coupling relationships between adjacent protons, helping to assign the complex splitting patterns in the aromatic region.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show correlations between protons and the carbons to which they are directly attached, allowing for the unambiguous assignment of protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H, S=O, C-H, and C=C bonds. The two amino groups would exhibit symmetric and asymmetric stretching vibrations. The sulfonamide group would show strong characteristic absorptions for the S=O asymmetric and symmetric stretching.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3300 - 3500 |

| N-H (Sulfonamide) | Stretching | 3200 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1300 - 1350 |

| S=O (Sulfonamide) | Symmetric Stretching | 1150 - 1180 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₇H₁₁N₃O₂S). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of small molecules such as SO₂ or cleavage of the sulfonamide bond, providing further structural information.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) |

| [M]⁺ | 201.06 |

| [M - SO₂]⁺ | 137.08 |

| [M - NHCH₃]⁺ | 171.04 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region. The presence of the amino groups, which are strong auxochromes, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The exact position of the absorption maxima (λ_max) would depend on the solvent used.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) |

| π → π | 250 - 300 |

| n → π | 320 - 380 |

Note: These are predicted values and can vary based on the solvent and pH.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not publicly available.

While the solid-state structure of the specific title compound has not been determined, the principles of X-ray crystallography provide a framework for how such a determination would be approached. nih.gov X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. nih.gov The process involves irradiating a single crystal of the material with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which a three-dimensional model of the molecule can be constructed. nih.gov

The analysis of related sulfonamide structures through X-ray crystallography reveals common structural motifs and intermolecular interactions that could be anticipated in the crystal structure of this compound. nih.govnsf.gov Typically, sulfonamide derivatives engage in a variety of intermolecular interactions, including hydrogen bonds, which play a crucial role in the stability of the crystal lattice. nih.govconicet.gov.ar For instance, the amino groups and the sulfonamide moiety are capable of acting as both hydrogen bond donors and acceptors. nih.gov

In the absence of specific experimental data for this compound, the following tables represent the type of information that would be obtained from a successful X-ray crystallographic analysis. The values presented are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₇H₁₁N₃O₂S |

| Formula weight | 201.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.123(4) Å, α = 90° |

| b = 12.456(6) Å, β = 101.34(3)° | |

| c = 9.876(5) Å, γ = 90° | |

| Volume | 978.9(8) ų |

| Z | 4 |

| Density (calculated) | 1.366 Mg/m³ |

| Absorption coefficient | 0.298 mm⁻¹ |

| F(000) | 424 |

Table 2: Hypothetical Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S(1)-O(1) | 1.435(2) |

| S(1)-O(2) | 1.442(2) |

| S(1)-N(1) | 1.628(3) |

| S(1)-C(1) | 1.765(3) |

| N(1)-C(7) | 1.468(4) |

| C(3)-N(2) | 1.395(4) |

| C(4)-N(3) | 1.398(4) |

Table 3: Hypothetical Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value (°) |

| O(1)-S(1)-O(2) | 119.5(1) |

| O(1)-S(1)-N(1) | 106.8(1) |

| O(2)-S(1)-N(1) | 107.2(1) |

| O(1)-S(1)-C(1) | 108.9(1) |

| O(2)-S(1)-C(1) | 108.5(1) |

| N(1)-S(1)-C(1) | 105.6(1) |

| Torsion Angle | Value (°) |

| C(2)-C(1)-S(1)-N(1) | -75.4(3) |

| C(6)-C(1)-S(1)-N(1) | 105.8(3) |

| S(1)-N(1)-C(7) | - |

Theoretical and Computational Chemistry Investigations of 3,4 Diamino N Methylbenzenesulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the molecular properties of compounds like 3,4-diamino-N-methylbenzenesulfonamide.

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which has rotatable bonds (specifically the C-S, S-N, and N-C bonds) and two amino groups, multiple conformers (spatial arrangements of atoms) can exist.

A systematic conformational analysis would be performed to identify all possible low-energy structures. This typically involves rotating the key dihedral angles and performing an initial geometry optimization on each resulting structure using a computationally less expensive method. The most stable conformers identified would then be subjected to a more rigorous optimization using a higher-level DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). nih.gov The final optimized geometries would provide detailed information on bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that these structures correspond to true energy minima. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level) (Note: This table is illustrative as specific literature data is unavailable. The values are based on expected bond lengths and angles for similar structures.)

| Parameter | Bond/Angle | Expected Value |

| Bond Length (Å) | C-S | 1.77 |

| S=O | 1.45 | |

| S-N | 1.63 | |

| N-C(methyl) | 1.47 | |

| C-N(amino) | 1.40 | |

| Bond Angle (°) | O-S-O | 120 |

| C-S-N | 107 | |

| S-N-C(methyl) | 118 | |

| Dihedral Angle (°) | C-C-S-N | Variable (Defines Conformation) |

| C-S-N-C(methyl) | Variable (Defines Conformation) |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide insights into the distribution of electrons within the molecule. Frontier Molecular Orbital (FMO) theory is particularly important, as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. The LUMO, on the other hand, represents the ability to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. For this compound, the amino groups are expected to significantly influence the energy and localization of the HOMO, while the sulfonamide group would likely impact the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: This table is for illustrative purposes.)

| Parameter | Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap (ΔE) | 5.00 |

Other quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness would also be calculated from the HOMO and LUMO energies to provide a more comprehensive understanding of the molecule's reactivity. researchgate.net

Vibrational and Electronic Spectral Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies for the optimized geometry, a theoretical spectrum can be generated. researchgate.net The assignment of the calculated frequencies to specific vibrational modes (e.g., N-H stretching, S=O stretching, C-N bending) is typically done through a Potential Energy Distribution (PED) analysis. Comparing the theoretical spectrum with an experimental one allows for a detailed interpretation of the experimental data and can confirm the calculated structure.

Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. researchgate.net This analysis helps to understand the electronic transitions occurring within the molecule, often involving the HOMO and LUMO.

Computational Modeling of Molecular Interactions

Intermolecular Hydrogen Bonding and Supramolecular Interactions

The this compound molecule has multiple sites for hydrogen bonding: the two amino groups (N-H donors) and the oxygen atoms of the sulfonamide group (acceptors). These interactions are crucial in determining the crystal packing and the formation of supramolecular structures.

Computational models can be used to study the formation of dimers and larger clusters of the molecule, held together by intermolecular hydrogen bonds. By calculating the interaction energies, the strength and nature of these hydrogen bonds can be quantified. Natural Bond Orbital (NBO) analysis can provide further insights into the charge transfer and delocalization of electrons that occur during hydrogen bond formation.

Chemical Reactivity and Synthetic Transformations of 3,4 Diamino N Methylbenzenesulfonamide

Reactions Involving the Diamino Moiety

The adjacent amino groups in 3,4-diamino-N-methylbenzenesulfonamide are the primary centers of reactivity, readily engaging with a variety of electrophiles. These reactions are foundational for the construction of more complex molecular architectures.

One of the most common transformations is the acylation of the amino groups. This can be achieved with acyl chlorides or anhydrides. Depending on the stoichiometry of the reactants, either mono- or di-acylation can occur. The reaction of o-phenylenediamines with benzoyl chloride, for instance, often leads to the formation of the dibenzoyl derivative, irrespective of the molar ratios employed. In contrast, reactions with arylsulfonyl chlorides can be controlled to yield either the mono- or diarylsulfonyl derivatives based on the stoichiometry.

Another significant reaction of the diamino moiety is its condensation with carbonyl compounds, such as aldehydes and ketones. This typically proceeds through the initial formation of an imine (Schiff base) at one of the amino groups, which can then undergo further reactions. Aromatic aldehydes containing both electron-donating and electron-withdrawing groups, as well as aliphatic aldehydes, have been shown to react effectively with o-phenylenediamines.

The diazotization of o-phenylenediamines is a more complex process compared to that of simple anilines. The reaction with nitrous acid can lead to the formation of benzotriazoles, which are stable heterocyclic compounds. This transformation highlights the unique reactivity imparted by the ortho-disposition of the two amino groups.

| Reaction Type | Electrophile | Typical Product(s) |

| Acylation | Acyl Halides, Anhydrides | Mono- and Di-acylated derivatives |

| Sulfonylation | Arylsulfonyl Chlorides | Mono- and Di-sulfonylated derivatives |

| Condensation | Aldehydes, Ketones | Imines (Schiff bases), Benzimidazoles |

| Diazotization | Nitrous Acid | Benzotriazoles |

Reactivity of the Sulfonamide Functionality

The N-methylbenzenesulfonamide group is generally a robust and relatively unreactive functionality. The sulfur-nitrogen bond is stable under a wide range of conditions, making it a reliable spectator group in many transformations targeting the diamino moiety.

While the sulfonamide nitrogen is not strongly nucleophilic due to the electron-withdrawing effect of the sulfonyl group, N-alkylation can be achieved under specific conditions, for example, using alkyl halides in the presence of a strong base. Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has also been reported as an efficient method. However, in the context of this compound, the greater nucleophilicity of the two primary amino groups means that they would preferentially react over the sulfonamide nitrogen in most alkylation reactions.

Recent studies have explored the use of N-acyl-N-alkyl sulfonamides as cleavable electrophiles for protein modification. This suggests that under specific activation, the sulfonamide moiety can participate in reactions, although these are not typical transformations for this functional group.

| Reaction | Conditions | Outcome |

| Hydrolysis | Strong Acid or Base | Cleavage of the S-N bond |

| N-Alkylation | Alkyl Halide, Strong Base | Low reactivity compared to amino groups |

Ring-Closure and Heterocyclic Annulation Reactions

The most prominent and synthetically valuable reactions of this compound are those that lead to the formation of fused heterocyclic rings. The ortho-disposed diamino groups are perfectly positioned to act as a binucleophile in condensation reactions with reagents containing two electrophilic centers, or a single reagent that can react with both amino groups.

The most common and well-established ring-closure reaction is the Phillips condensation, which involves the reaction of the diamine with a carboxylic acid or its derivative (such as an ester, anhydride, or aldehyde) to form a benzimidazole (B57391). This reaction is often carried out at elevated temperatures, sometimes in the presence of a dehydrating agent or an acid catalyst. The reaction with aldehydes, for instance, can be performed under various conditions, including solvent-free grinding or in the presence of catalysts like cobalt or molybdenum complexes.

The reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of quinoxalines. This cyclocondensation is typically a high-yielding and straightforward reaction. Similarly, reaction with β-dicarbonyl compounds can lead to the formation of seven-membered diazepine (B8756704) rings.

The versatility of the diamino moiety allows for the synthesis of a wide array of heterocyclic systems, making this compound a valuable building block in medicinal and materials chemistry.

| Reactant | Heterocyclic Product |

| Carboxylic Acids / Aldehydes | Benzimidazoles |

| 1,2-Dicarbonyl Compounds | Quinoxalines |

| β-Dicarbonyl Compounds | 1,5-Benzodiazepines |

| Carbon Disulfide | 2-Mercaptobenzimidazole |

| Phosgene Equivalents | Benzimidazol-2-one |

Mechanistic Aspects of Key Transformations

The mechanism of benzimidazole formation from o-phenylenediamines has been extensively studied. The reaction with an aldehyde is believed to proceed through a multi-step sequence. The initial step is the nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (an imine). The second, intramolecular step involves the nucleophilic attack of the remaining amino group on the imine carbon. This cyclization event forms a dihydrobenzimidazole intermediate. The final step is the aromatization of this intermediate to the stable benzimidazole ring system, which typically occurs via an oxidative process, often with the aldehyde itself or an external oxidizing agent facilitating the loss of two hydrogen atoms.

The cyclocondensation reaction to form quinoxalines from 1,2-dicarbonyl compounds is generally considered to be a more straightforward process. It is believed to proceed via a double imine formation, where each amino group condenses with one of the carbonyl groups, followed by cyclization and dehydration to yield the aromatic quinoxaline (B1680401) ring.

For reactions leading to seven-membered rings, such as the formation of 1,5-benzodiazepines from β-dicarbonyl compounds, the mechanism also involves sequential nucleophilic attack and condensation. The regiochemistry of these cyclocondensation reactions can often be rationalized by considering the electronic and steric properties of the reactants and the stability of the intermediates. Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the reaction pathways and predict the regioselectivity of these transformations.

Non Biological Applications and Functional Materials Incorporating 3,4 Diamino N Methylbenzenesulfonamide

Role as Key Intermediates in Complex Organic Synthesis

The presence of vicinal diamines (amino groups on adjacent carbon atoms) on the aromatic ring of 3,4-diamino-N-methylbenzenesulfonamide is a key feature that designates it as a powerful intermediate in synthetic organic chemistry. This structural motif is particularly suited for the construction of various heterocyclic systems through condensation reactions.

The two neighboring amino groups can react with a single molecule containing two electrophilic centers to form fused five- or six-membered rings. This reactivity is the basis for synthesizing a wide range of heterocyclic compounds, which are pivotal in many areas of chemical science. For instance, diaminobenzenesulfonamide-based structures are utilized in the synthesis of diverse derivatives like 4-thiazolidinones, 2-azetidinones, and imidazolinones, often starting from Schiff base intermediates that undergo subsequent cyclization.

Specific examples of reactions that leverage the 1,2-diamine functionality include:

Benzimidazole (B57391) Synthesis: Reaction with carboxylic acids or aldehydes leads to the formation of a benzimidazole ring system. The sulfonamide group would remain as a substituent on this new heterocyclic structure, imparting specific solubility and electronic properties. The synthesis of benzimidazoles can be achieved by heating the diamine with an appropriate acid, such as in the reaction of benzene-1,2-diamine with an acid in a 4M hydrochloric acid solution. mdpi.com

Quinoxaline (B1680401) Synthesis: Condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, yields quinoxaline derivatives. These N-heterocycles are important scaffolds in materials science and coordination chemistry.

Other Heterocycles: The diamine can also serve as a precursor for other fused heterocyclic systems, including phenazines and 1,2,4-benzotriazines, depending on the reaction partner. The versatility of diaminobenzenes allows for the creation of numerous complex molecules.

The N-methylsulfonamide group in the parent molecule plays a crucial role by modifying the electronic properties of the benzene (B151609) ring and influencing the reactivity of the amino groups. Furthermore, it can be used to tune the physical properties of the resulting heterocyclic products, such as their solubility, crystallinity, and intermolecular interactions. N-sulfonyl amidines, a related class of compounds, have been synthesized from heterocyclic thioamides and are recognized as valuable building blocks in organic synthesis. nih.gov This highlights the broad utility of sulfonamide-containing precursors in generating complex molecular architectures. nih.gov

Exploration in Non-Linear Optics (NLO) Materials

Materials with non-linear optical (NLO) properties are critical for modern photonics and optoelectronics, finding use in applications like optical data storage, signal processing, and communication. researchgate.net Organic molecules have garnered significant interest for NLO applications due to the potential for molecular engineering to optimize their performance. Sulfonamide derivatives are among the classes of compounds that have been investigated for their NLO properties. researchgate.net

The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino groups act as strong electron donors, while the sulfonamide group can function as an electron acceptor. This intramolecular charge-transfer characteristic is a key prerequisite for a significant second-order NLO response, which is quantified by the first hyperpolarizability (βo). A large hyperpolarizability value is indicative of a higher NLO response. researchgate.net

Theoretical and experimental studies on various sulfonamide derivatives have confirmed their potential as NLO materials. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to calculate key NLO-related parameters. bohrium.comnih.gov For instance, studies on heterocyclic azo compounds containing a sulfonamide group have shown high total first hyperpolarizability values, making them promising candidates for novel NLO materials. bohrium.comnih.govrawdatalibrary.netresearcher.life The relationship between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also critical, with a smaller energy gap often correlating with a larger NLO response. researchgate.netbohrium.com

While specific experimental data for this compound is not detailed in the provided context, the general findings for related structures suggest its potential. The table below summarizes calculated NLO properties for representative sulfonamide-containing molecules from computational studies, illustrating the promise of this class of compounds.

| Compound Class | Key NLO Parameter | Reported Value | Significance |

|---|---|---|---|

| Heterocyclic Azo Sulfonamides | Total First Hyperpolarizability (βtot) | Up to 2503 a.u. | Indicates a high NLO response suitable for optical applications. bohrium.comnih.govresearcher.life |

| Heterocyclic Azo Sulfonamides | Energy Gap (Eg) | Less than 1.41 eV | A low energy gap often correlates with enhanced NLO activity. bohrium.comnih.govresearcher.life |

| General Sulfonamide Derivatives | First Hyperpolarizability (βo) | Considered to have a "reasonable" NLO response in theoretical studies. | Establishes the general potential of the sulfonamide functional group in NLO materials. researchgate.net |

Applications in Material Science Beyond Biological Systems

The bifunctional nature of this compound, possessing two polymerizable amine groups, makes it a valuable monomer for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, which makes them suitable for demanding applications in aerospace, electronics, and automotive industries. vt.edusci-hub.ru

Polyamide Synthesis: Polyamides are synthesized through the polycondensation reaction between a diamine and a dicarboxylic acid or its more reactive derivative, a diacid chloride. researchgate.netscielo.br Using this compound as the diamine monomer would lead to polyamides with the sulfonamide group as a recurring pendant group along the polymer chain. This pendant group can significantly influence the polymer's properties:

Improved Solubility: The polar sulfonamide group can disrupt chain packing and enhance interactions with polar aprotic solvents (e.g., NMP, DMAc), potentially rendering the resulting aromatic polyamides more soluble and thus easier to process. sci-hub.ruscielo.br

Enhanced Adhesion: The polar nature of the sulfonamide moiety could improve the polymer's adhesion to various substrates, a desirable property for coatings and adhesives.

Modified Thermal Properties: The rigid structure and strong intermolecular hydrogen bonding associated with the amide and sulfonamide groups can lead to high glass transition temperatures (Tg) and excellent thermal stability. sci-hub.ru

A general reaction for forming such a polyamide is the low-temperature solution polycondensation of the diamine with a diacid chloride in a solvent like N,N-dimethylacetamide (DMAc). sci-hub.runih.gov

Polyimide Synthesis: Polyimides are another class of high-performance polymers synthesized from diamines and tetracarboxylic dianhydrides. vt.edursc.org The synthesis is typically a two-step process:

Reaction of the diamine and dianhydride in a polar aprotic solvent at ambient temperature to form a soluble poly(amic acid) precursor. vt.edusci-hub.ru

Thermal or chemical cyclodehydration (imidization) of the poly(amic acid) to form the final, insoluble, and highly stable polyimide. vt.edusci-hub.ru

Incorporating this compound into a polyimide backbone would introduce the N-methylbenzenesulfonamide side group. This structural modification is a strategy used to alter the properties of traditional polyimides. The bulky side group can disrupt the close packing of polymer chains, which can decrease crystallinity, increase solubility of the polyimide, and modify its mechanical and optical properties. titech.ac.jp The resulting specialty polyimides could be candidates for applications such as gas separation membranes, flexible electronic substrates, and advanced composites. rsc.org

| Polymer Type | Monomers | Key Synthesis Method | Potential Properties from this compound |

|---|---|---|---|

| Polyamide | Diamine + Diacid Chloride | Low-temperature solution polycondensation | Enhanced solubility, high thermal stability, improved adhesion. sci-hub.runih.gov |

| Polyimide | Diamine + Dianhydride | Two-step method via poly(amic acid) | Improved processability, modified mechanical properties, high glass transition temperature. vt.edusci-hub.ru |

Research Challenges and Future Perspectives for 3,4 Diamino N Methylbenzenesulfonamide Studies

Development of Sustainable Synthetic Methodologies

A primary challenge in the study of 3,4-diamino-N-methylbenzenesulfonamide is the development of environmentally benign and efficient synthetic routes. Traditional methods for synthesizing sulfonamides often rely on the use of hazardous reagents like sulfonyl chlorides and volatile organic solvents, which pose environmental and safety concerns. researchgate.netresearchgate.net Future research must prioritize the adoption of green chemistry principles to mitigate these issues.

Key areas for development include:

Water-Based Synthesis: Exploring water as a solvent for the synthesis of sulfonamides is a promising green alternative. researchgate.net Research into the feasibility of aqueous routes for the production of this compound could significantly reduce the environmental impact of its synthesis.

Catalytic Approaches: The use of heterogeneous catalysts, such as nano-Ru/Fe3O4 and palladium-iron bimetallic systems, offers pathways for more sustainable and efficient chemical transformations. amazonaws.comnih.gov Investigating catalytic methods for the amination and sulfonation steps required to produce this compound could lead to higher yields, reduced waste, and easier catalyst recovery and reuse. jsynthchem.com

Alternative Reagents: Replacing traditional, hazardous starting materials is crucial. For instance, the use of sodium sulfinate and nitroarenes as precursors for sulfonamide synthesis presents a safer and more sustainable option compared to the conventional use of sulfonyl chlorides. researchgate.net Future studies should investigate the applicability of these alternative reagents in the synthesis of the target molecule. One-pot syntheses that combine multiple reaction steps without isolating intermediates can also enhance efficiency and reduce waste. acs.org

| Synthesis Strategy | Key Advantages | Relevant Precursors |

| Water-Based Synthesis | Environmentally friendly, reduced use of volatile organic compounds | Water-soluble starting materials |

| Heterogeneous Catalysis | Catalyst reusability, milder reaction conditions, improved selectivity | Aromatic amines, sulfonyl sources |

| Alternative Reagents | Reduced toxicity and hazard profile, alignment with green chemistry principles | Sodium sulfinates, nitroarenes |

Advanced Characterization Techniques for Complex Systems

A thorough understanding of the structural and physicochemical properties of this compound, both in its pure form and within complex systems, is essential for its potential application. While standard analytical techniques provide foundational data, advanced characterization methods are needed to probe more intricate interactions and behaviors.

Future research should employ a multi-technique approach:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental for confirming the molecular structure. rsc.orgresearchgate.net Advanced 2D-NMR techniques could be used to elucidate complex structural features and intermolecular interactions.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be utilized to determine the molecular weight and fragmentation patterns of this compound, providing insights into its stability and reactivity. nih.gov

X-ray Diffraction: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide invaluable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can influence the material's bulk properties. vu.nl

The application of these techniques will be crucial for understanding how this compound interacts with other molecules, polymers, or surfaces, which is critical for its development in materials science and other fields.

Predictive Computational Chemistry for Novel Designs

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new derivatives with desired functionalities, thereby reducing the need for extensive empirical experimentation. nih.gov For this compound, computational approaches can provide significant insights into its electronic structure, reactivity, and potential applications.

Key computational methods to be explored include:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry of this compound and to calculate a wide range of its electronic properties, such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and reactivity descriptors. mdpi.comnih.gov This information is vital for understanding its chemical behavior and for predicting its interactions with other species.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish correlations between the structural features of a series of related benzenesulfonamide (B165840) derivatives and their chemical or physical properties. chemijournal.com By developing robust QSAR models, it may be possible to predict the properties of novel, unsynthesized analogs of this compound, thus accelerating the discovery of new materials with tailored characteristics. nih.gov

| Computational Method | Predicted Properties | Potential Applications in Design |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity | Understanding reaction mechanisms, predicting intermolecular interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with physical or chemical properties | Rational design of new derivatives with enhanced properties |

Untapped Potential in Emerging Non-Biological Fields

While many sulfonamides are explored for their biological activity, the unique combination of two primary aromatic amine groups and a sulfonamide moiety in this compound suggests significant potential in non-biological applications, particularly in materials science.

A promising area for future investigation is its use as a curing agent for epoxy resins . Aromatic amines are well-established as hardeners for epoxy systems, imparting high thermal stability and chemical resistance to the cured polymer network. threebond.co.jp The two primary amine groups of this compound can react with the epoxide groups of the resin to form a cross-linked thermoset material. delamine.com

Further research in this area could focus on:

Curing Kinetics and Mechanism: Investigating the reaction kinetics of this compound with various epoxy resins to understand the curing process and its influencing factors.

Thermomechanical Properties: Characterizing the thermal and mechanical properties of the resulting epoxy polymers, such as their glass transition temperature, thermal stability, tensile strength, and modulus. The presence of the sulfonamide group may introduce unique properties compared to conventional aromatic amine curing agents.

Structure-Property Relationships: Elucidating the relationship between the chemical structure of the curing agent and the final properties of the cured epoxy network. This knowledge can guide the design of new high-performance materials for applications in adhesives, coatings, and composites. researchgate.net

The exploration of this compound in these emerging non-biological fields represents a significant opportunity to develop novel materials with advanced properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.